molecular formula C31H35N3O3 B10849157 H-Dmt-Tic-NH-CH2-Indn

H-Dmt-Tic-NH-CH2-Indn

Cat. No.: B10849157
M. Wt: 497.6 g/mol
InChI Key: DDWRUPXWANOFLU-VMPREFPWSA-N
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Description

H-Dmt-Tic-NH-CH2-Indn is a synthetic opioid peptide that has garnered significant interest in the field of medicinal chemistry. This compound is derived from the Dmt-Tic pharmacophore, which is known for its high affinity and selectivity towards delta-opioid receptors. The compound is characterized by the presence of 2,6-dimethyl-L-tyrosine (Dmt) and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), linked to an indane moiety (Indn).

Preparation Methods

The synthesis of H-Dmt-Tic-NH-CH2-Indn involves solid-phase peptide synthesis (SPPS) and solution-phase methods. The process typically begins with the protection of amino acid residues using Fmoc (9-fluorenylmethyloxycarbonyl) technology. Boc-Dmt-OH or Boc-Tyr (But)-OH is condensed with H-L-Tic-OBut or H-D-Tic-OBut, respectively . The peptides are then purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 99%. The characteristics of the synthesized peptides are determined using techniques such as 1H-NMR, FAB-MS, melting point analysis, and thin-layer chromatography (TLC) .

Chemical Reactions Analysis

H-Dmt-Tic-NH-CH2-Indn undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The compound can also participate in substitution reactions with halogenating agents like thionyl chloride (SOCl2). Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs .

Scientific Research Applications

Mechanism of Action

The mechanism of action of H-Dmt-Tic-NH-CH2-Indn involves its binding to delta-opioid receptors, which are G protein-coupled receptors. Upon binding, the compound induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. This results in the inhibition of adenylate cyclase activity, reduction of calcium ion currents, and inhibition of neurotransmitter release . The compound’s effects are mediated through the modulation of molecular targets such as nuclear factor erythroid 2-related factor 2 (Nrf2) and brain-derived neurotrophic factor (BDNF) .

Properties

Molecular Formula

C31H35N3O3

Molecular Weight

497.6 g/mol

IUPAC Name

(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(2,3-dihydro-1H-inden-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C31H35N3O3/c1-19-11-26(35)12-20(2)27(19)16-28(32)31(37)34-18-25-10-6-5-9-24(25)15-29(34)30(36)33-17-21-13-22-7-3-4-8-23(22)14-21/h3-12,21,28-29,35H,13-18,32H2,1-2H3,(H,33,36)/t28-,29-/m0/s1

InChI Key

DDWRUPXWANOFLU-VMPREFPWSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)NCC4CC5=CC=CC=C5C4)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC4CC5=CC=CC=C5C4)N)C)O

Origin of Product

United States

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